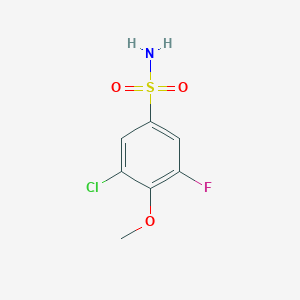

3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWUXONKYYJFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine, and subsequent sulfonation to introduce the sulfonamide group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide is its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by targeting the folate synthesis pathway. Research indicates that this compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound and related compounds. The results demonstrated effective inhibition against MRSA with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

| Activity Type | Tested Compound | MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

Antiviral Properties

Emerging research suggests that sulfonamide derivatives, including this compound, may exhibit antiviral properties. A study focusing on structurally related compounds indicated significant inhibition of Hepatitis B virus (HBV) replication in vitro, potentially linked to the modulation of cellular pathways involved in viral replication.

Case Study: Antiviral Effects

In vitro studies have shown that derivatives structurally related to this compound can significantly inhibit HBV replication, suggesting a potential for therapeutic application in antiviral drug development.

Anticancer Potential

The compound also shows promise in oncology, where sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. Studies have indicated that modifications to the sulfonamide structure can enhance its potency against various cancer cell lines.

Case Study: Anticancer Activity

Research into sulfonamide-based compounds revealed their ability to modulate pathways critical for cancer cell survival. For instance, a related compound demonstrated a GI50 (growth inhibition concentration) value of approximately 38 nM against human cancer cell lines, indicating substantial antiproliferative activity.

| Activity Type | Tested Compound | GI50 Values | Remarks |

|---|---|---|---|

| Antiproliferative | Related sulfonamide derivatives | 31 nM - 54 nM | Potent against various cancer cells |

Synthesis and Industrial Applications

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Synthesis Pathway

The synthesis typically involves the conversion of starting materials through nucleophilic substitution reactions, leveraging its sulfonamide functional group to create diverse derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-5-fluoro-4-methoxyaniline

- 3-Chloro-5-fluorobenzaldehyde

- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonamide functional group that is often associated with various pharmacological properties.

- Chemical Formula: C7H7ClFNO3S

- Molecular Weight: 227.65 g/mol

- CAS Number: 2382887-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, thus providing antibacterial properties.

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity :

- Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides exhibit significant inhibitory effects against a range of bacterial strains.

- Case Study : A study demonstrated that related sulfonamide compounds displayed IC50 values ranging from 0.1 to 10 µM against various Gram-positive and Gram-negative bacteria .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

- Research Findings : In vitro assays showed that compounds with similar structures inhibited proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition .

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit specific enzymes, such as matrix metalloproteinases (MMPs), which play a role in tumor metastasis.

- Findings : Significant inhibition of MMP-2 and MMP-9 was observed, suggesting a mechanism by which this compound could prevent cancer cell invasion .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues; the presence of halogen substitutions may enhance lipophilicity.

- Metabolism : Primarily metabolized in the liver through conjugation.

- Excretion : Excreted mainly via the kidneys.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor. For example, chlorination and fluorination of 4-methoxybenzene derivatives followed by sulfonamide formation using sulfonyl chloride reagents. A base (e.g., triethylamine) is critical to neutralize HCl byproducts .

- Optimization : Yield depends on stoichiometry (e.g., 1:1.2 molar ratio of precursor to sulfonyl chloride), solvent choice (e.g., dichloromethane for solubility), and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the purity and structural integrity of this sulfonamide validated in academic research?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (gradient: 50–90% acetonitrile over 20 min) to assess purity (>98% typical) .

- NMR : and NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, sulfonamide protons at ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 240.02) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. The compound may release toxic fumes (e.g., SO) upon decomposition. Store in airtight containers at 2–8°C .

- Waste Disposal : Collect in halogenated waste containers; incineration via licensed facilities to prevent environmental release of sulfonamide residues .

Advanced Research Questions

Q. How do substituents (chloro, fluoro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing sulfonamide group activates the benzene ring for electrophilic substitution, while the meta-chloro and para-fluoro substituents direct incoming nucleophiles to ortho/para positions. The methoxy group’s electron-donating effect competes, requiring DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to predict regioselectivity .

- Experimental Validation : React with amines (e.g., piperidine) under microwave-assisted conditions (100°C, 30 min) to compare substitution sites via HPLC-MS .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Data Reconciliation :

- Assay Variability : Test against standardized cell lines (e.g., HepG2 for anticancer activity) and microbial strains (e.g., E. coli ATCC 25922) under identical conditions (pH 7.4, 37°C) .

- SAR Analysis : Modify substituents (e.g., replace methoxy with nitro) to isolate contributions to bioactivity. Use CoMFA models to correlate structural features with IC values .

Q. How can computational modeling predict this sulfonamide’s binding affinity for carbonic anhydrase isoforms?

- Protocol :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3LXE for CA IX). Parameterize the sulfonamide’s sulfonamide group as a zinc-binding motif.

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>80% with Thr199/Glu106) .

- Validation : Compare with experimental IC data from fluorescence-based enzymatic assays .

Methodological Challenges and Solutions

Q. Why does the compound exhibit low solubility in aqueous buffers, and how can this be addressed for in vitro studies?

- Issue : The hydrophobic benzene ring and sulfonamide group limit water solubility (<0.1 mg/mL at pH 7).

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing 0.1% Tween-80 to prevent precipitation .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via esterification of the methoxy group .

Q. How to differentiate between sulfonamide tautomers in spectroscopic analysis?

- Tautomer Identification :

- IR Spectroscopy : N–H stretches (~3350 cm) and S=O vibrations (~1350 cm) confirm sulfonamide tautomer dominance .

- X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition) to confirm tautomeric form and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.